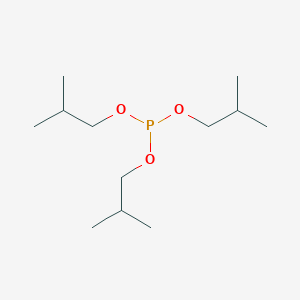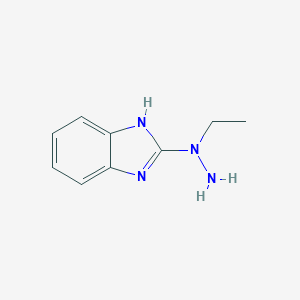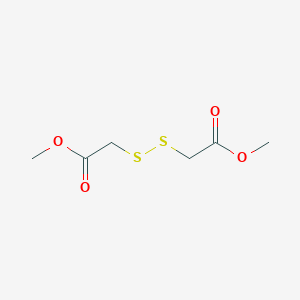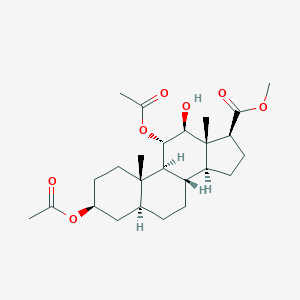![molecular formula C6H6N4O B155001 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one CAS No. 129959-39-3](/img/structure/B155001.png)
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has gained significant attention in recent years due to its diverse applications in scientific research. This compound has a unique structure that makes it an ideal candidate for various biological studies.
作用機序
The mechanism of action of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one involves the inhibition of various enzymes, as mentioned earlier. This compound acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. It also inhibits phosphodiesterases by binding to the catalytic site of the enzyme. Furthermore, this compound has been found to inhibit carbonic anhydrases by binding to the zinc ion in the active site of the enzyme.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one are diverse and depend on the specific enzyme being inhibited. Inhibition of protein kinases can lead to the suppression of cell proliferation and apoptosis. Inhibition of phosphodiesterases can lead to the increase in intracellular levels of cyclic nucleotides, which can result in vasodilation and anti-inflammatory effects. Inhibition of carbonic anhydrases can lead to the reduction of intraocular pressure and the treatment of glaucoma.
実験室実験の利点と制限
The advantages of using 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one in lab experiments include its high potency, selectivity, and specificity for various enzymes. It is also relatively easy to synthesize and has a high yield. However, the limitations of using this compound include its potential toxicity and the need for careful handling. Additionally, the effects of this compound can be dependent on the specific enzyme being inhibited, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the use of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one in scientific research. One direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the use of this compound as a fluorescent probe for imaging biological systems with higher resolution. Additionally, this compound can be studied for its potential use in the treatment of various diseases, including cancer, inflammation, and glaucoma.
Conclusion:
In conclusion, 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has diverse applications in scientific research. Its synthesis method is relatively easy, and it has been extensively studied for its inhibition of various enzymes. The biochemical and physiological effects of this compound are dependent on the specific enzyme being inhibited. The advantages of using this compound in lab experiments include its high potency, selectivity, and specificity, while its limitations include its potential toxicity and the need for careful handling. Finally, several future directions for the use of this compound in scientific research have been identified, including the development of more potent and selective inhibitors and its potential use in the treatment of various diseases.
合成法
The synthesis of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a multi-step process that involves the reaction of different chemical compounds. The most common method for synthesizing this compound is through the reaction of 2-amino-5-methylpyridine with hydrazine hydrate, followed by the reaction with ethyl acetoacetate. The final product is obtained by the reaction with acetic anhydride. This method has been widely used in the scientific community due to its simplicity and high yield.
科学的研究の応用
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one has been extensively used in scientific research due to its diverse applications. This compound has been found to be a potent inhibitor of various enzymes, including protein kinases, phosphodiesterases, and carbonic anhydrases. It has also been used as a fluorescent probe for imaging biological systems and as a ligand for drug discovery. Additionally, this compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
特性
CAS番号 |
129959-39-3 |
|---|---|
製品名 |
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one |
分子式 |
C6H6N4O |
分子量 |
150.14 g/mol |
IUPAC名 |
2-methyl-4H-triazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-10-8-5-4(11)2-3-7-6(5)9-10/h2-3H,1H3,(H,7,9) |
InChIキー |
QFAATLZFQFELQU-UHFFFAOYSA-N |
異性体SMILES |
CN1NC2=NC=CC(=O)C2=N1 |
SMILES |
CN1N=C2C(=O)C=CNC2=N1 |
正規SMILES |
CN1NC2=NC=CC(=O)C2=N1 |
同義語 |
7H-1,2,3-Triazolo[4,5-b]pyridin-7-one,2,3-dihydro-2-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




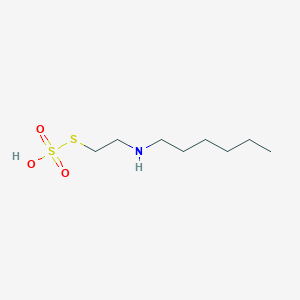
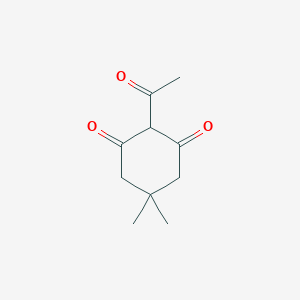
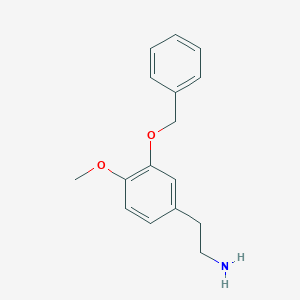
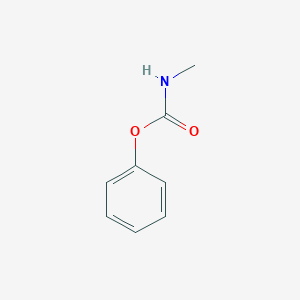
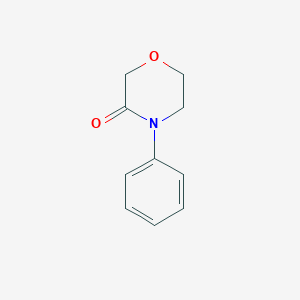
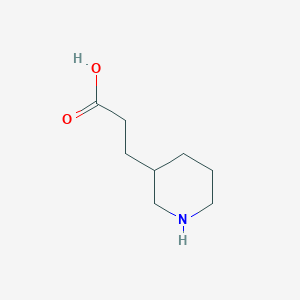
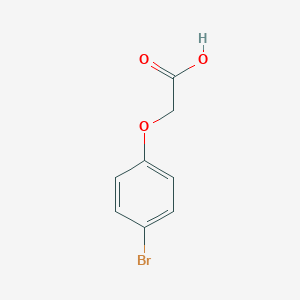
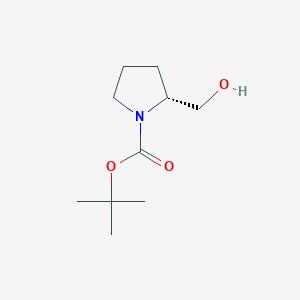
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
